5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide
Description
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and tert-butyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOLUOVCCRVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the 1,2-oxazole ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions.
Bromination and chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine and chlorine gas or their derivatives.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states or to introduce new functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and as a tool for probing the function of specific proteins or enzymes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-furamide: This compound has a similar structure but with a furan ring instead of a benzene ring.
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-iodobenzamide: This compound has an iodine atom instead of a chlorine atom.
5-Bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylbenzamide: This compound has a methyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
